N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its antibacterial properties, and an imidazole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step reactions. One common method starts with the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under certain conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of the imidazole ring can produce various reduced imidazole derivatives.
Scientific Research Applications
N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. The imidazole ring can interact with various biological pathways, contributing to its anti-inflammatory activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and imidazole-containing molecules, such as:
Uniqueness
N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of a sulfonamide group and an imidazole ring. This combination imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-10(2)16-8-13(14-9-16)22(19,20)15-11-4-6-12(7-5-11)21(3,17)18/h4-10,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOFDNEUTXPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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